N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine
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Overview
Description
DABMA is a novel broad-spectrum anti-infection agent, exhibiting enhanced efficacy against Clostridium difficile toxin B (TcdB), Clostridium sordellii lethal toxin (TcsL), Pseudomonas Exotoxin A (PE) as well as Rabies and Ebola viruses.
Scientific Research Applications
Alzheimer’s Disease Treatment
Memantine, a derivative related to the specified compound, has been a focus in Alzheimer's disease (AD) research. Its role as an N-methyl-D-aspartate receptor (NMDAR) antagonist is well-documented, especially for moderate-to-severe Alzheimer’s disease. Recent studies have investigated memantine as a base structure for designing multi-target directed ligands (MTDLs) to approach AD treatment more effectively by combining it with known neuroprotectants like acetylcholinesterase inhibitors (AChEIs) and Aβ-aggregation inhibitors (Marotta et al., 2020).
Viral Inhibition
Studies from the 1970s on adamantane derivatives, which are structurally related to the specified compound, showed their potential as antiviral compounds. The research focused on how the activity of l-aminoadamantane could be modified by various substituents, including aryl groups, to enhance its antiviral properties (Danilenko et al., 1976).
Synthesis of Memantine Derivatives
Memantine hydrochloride, a therapeutic drug for Alzheimer's disease, has been synthesized from 1-bromo-3,5-dimethyladamantane, a compound structurally related to the specified chemical. The synthesis process optimization, aiming for a safer, simpler, and more economical approach, has been a key area of research, highlighting the importance of such compounds in pharmaceutical manufacturing (Vu et al., 2023).
Toxicokinetics and Analytical Toxicology
Research on NBOMe derivatives, closely related to the compound , has been crucial in understanding their toxicokinetics. This includes studying their metabolism, enzyme involvement, plasma protein binding, and detectability in urine, thereby contributing significantly to forensic and clinical toxicology (Richter et al., 2019).
Properties
Molecular Formula |
C20H28BrNO |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine |
InChI |
InChI=1S/C20H28BrNO/c1-18-7-14-8-19(2,11-18)13-20(9-14,12-18)22-10-15-6-16(21)4-5-17(15)23-3/h4-6,14,22H,7-13H2,1-3H3 |
InChI Key |
BMSKZYQEVKGOFK-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=C(C=CC(=C4)Br)OC)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=C(C=CC(=C4)Br)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DABMA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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